molecular formula C15H26ClNO B4402478 [3-(3-tert-butylphenoxy)propyl]dimethylamine hydrochloride

[3-(3-tert-butylphenoxy)propyl]dimethylamine hydrochloride

Cat. No. B4402478
M. Wt: 271.82 g/mol
InChI Key: FLCKINWMJFSSHD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[3-(3-tert-butylphenoxy)propyl]dimethylamine hydrochloride, also known as Tertiary Butyl Dimethylamino Propyl Phenol (TBDPP), is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of TBDPP is not well understood. However, it is believed to work by disrupting the cell membrane of microorganisms, leading to their death. It may also work by inhibiting enzymes involved in the synthesis of essential cell components.
Biochemical and Physiological Effects
TBDPP has been shown to have low toxicity and is considered safe for use in various applications. However, it can cause skin and eye irritation and should be handled with care. TBDPP has not been extensively studied for its biochemical and physiological effects.

Advantages and Limitations for Lab Experiments

TBDPP has several advantages for use in lab experiments. It is relatively easy to synthesize, has low toxicity, and has a long shelf life. However, its use is limited by its low solubility in water, which can make it difficult to use in aqueous solutions. It also has limited stability at high temperatures and in acidic or basic conditions.

Future Directions

There are several potential future directions for research on TBDPP. One area of interest is its potential use as a biocide in medical applications, such as wound care and disinfection of medical equipment. Another area of interest is its potential use as a surfactant in the production of nanoparticles for drug delivery and other applications. Further research is needed to fully understand the mechanism of action and biochemical and physiological effects of TBDPP.

Scientific Research Applications

TBDPP has been extensively studied for its potential applications in various scientific research fields. It has been shown to have antimicrobial properties and can be used as a biocide in water treatment and preservation of wood and other materials. It has also been studied for its potential use as a surfactant in the production of nanoparticles and as a corrosion inhibitor in the oil and gas industry.

properties

IUPAC Name

3-(3-tert-butylphenoxy)-N,N-dimethylpropan-1-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H25NO.ClH/c1-15(2,3)13-8-6-9-14(12-13)17-11-7-10-16(4)5;/h6,8-9,12H,7,10-11H2,1-5H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLCKINWMJFSSHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=CC=C1)OCCCN(C)C.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H26ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.82 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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